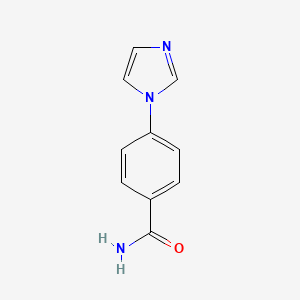

4-(1H-imidazol-1-yl)benzamide

Description

4-(1H-Imidazol-1-yl)benzamide is a small organic molecule characterized by a benzamide core substituted at the para position with a 1H-imidazole ring. This structural motif combines the hydrogen-bonding capacity of the amide group with the aromatic and heterocyclic properties of imidazole, making it a versatile scaffold in medicinal chemistry. Its synthetic accessibility and adaptability to structural modifications have led to numerous derivatives with varied biological activities.

Properties

IUPAC Name |

4-imidazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(14)8-1-3-9(4-2-8)13-6-5-12-7-13/h1-7H,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKNMVRNEBNHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377657 | |

| Record name | 4-(1H-imidazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303994-67-4 | |

| Record name | 4-(1H-imidazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-1-yl)benzamide typically involves the reaction of 4-chlorobenzamide with imidazole. This reaction can be catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Imidazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C10H10N4O

Molecular Weight : 202.22 g/mol

CAS Number : 303994-67-4

The compound features an imidazole ring linked to a benzamide moiety, which contributes to its diverse reactivity and biological interactions. The imidazole structure allows for coordination with metal ions and hydrogen bonding, enhancing its ability to interact with biological targets.

Chemistry

4-(1H-imidazol-1-yl)benzamide serves as a building block in the synthesis of more complex molecules. Its derivatives are often utilized in the development of new chemical entities with potential therapeutic applications. The compound can undergo various reactions, including oxidation, reduction, and substitution, allowing for the creation of diverse derivatives that can be tailored for specific functions.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor , particularly targeting heat shock protein 90 (HSP90). HSP90 plays a crucial role in cancer cell survival, making it a significant target for cancer therapy. Studies have demonstrated that derivatives of this compound exhibit high inhibitory activity against HSP90, suggesting their potential use in cancer treatment.

Medicine

The therapeutic potential of this compound extends to various medical applications:

- Anticancer Activity : Research shows that this compound can induce apoptosis in cancer cells. For instance, a study on lung cancer cells (A549) revealed that treatment with the compound led to significant cell death through apoptotic pathways .

- Antimicrobial Properties : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent. In vitro tests have shown inhibition of bacterial growth through specific enzyme targeting .

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in certain chemical reactions. Its unique properties make it suitable for creating innovative products across various sectors.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. For instance, as an HSP90 inhibitor, it binds to the ATP-binding pocket of the protein, preventing its proper functioning. This leads to the degradation of client proteins that rely on HSP90 for stability, ultimately inhibiting cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 4-(1H-imidazol-1-yl)benzamide with derivatives and analogs, focusing on structural modifications, biological activities, and target specificity.

Derivatives with Aryl Substituents on the Benzamide

- N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide This derivative replaces the benzamide’s hydrogen with a 3-chloro-4-fluorophenyl group. It exhibited significant anticancer activity against cervical cancer cells (IC₅₀: 1.2 µM) .

- 4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide

The addition of a sulfamoyl-phenyl-5-methylisoxazole moiety conferred potent antifungal activity (MIC: 0.8 µg/mL against Candida albicans), likely due to enhanced interactions with fungal cytochrome P450 enzymes .

Key Insight : Halogenation and sulfonamide groups improve target affinity but may reduce solubility due to increased hydrophobicity.

Modifications to the Imidazole Linker

- 4-((1H-Imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide

A methylene bridge between imidazole and benzamide introduces conformational flexibility, while the isochroman group enhances lipophilicity. This derivative is hypothesized to improve blood-brain barrier penetration, though its biological activity remains uncharacterized . - N-[3-(1H-Imidazol-1-yl)propyl]-4-(propanoylamino)benzamide A propyl chain spacer and propanoylamino group increase molecular weight (300.36 g/mol) and may influence pharmacokinetics, though activity data are lacking .

Key Insight : Flexible linkers can optimize spatial orientation for target binding but may complicate synthesis.

Thioamide and Heterocyclic Replacements

- Thioamides typically exhibit stronger π-π stacking but lower metabolic stability .

- However, this modification may reduce solubility .

Key Insight : Heterocyclic replacements can fine-tune target specificity but require balancing lipophilicity and solubility.

High-Activity Analogues in Antifungal/Antiprotozoal Research

- VNI [(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide] VNI’s dichlorophenyl and oxadiazole groups contribute to its irreversible inhibition of Trypanosoma cruzi CYP51 (docking energy: -228.6 kcal/mol), with 100-fold selectivity over human CYP51 . In contrast, this compound lacks the oxadiazole moiety, resulting in weaker binding.

Key Insight : Bulky substituents and extended π-systems improve potency but may limit drug-likeness.

Structural and Activity Data Table

Key Research Findings

- Anticancer Activity : Derivatives with halogenated aryl groups (e.g., 3-Cl-4-F-phenyl) show enhanced cytotoxicity, likely due to improved DNA intercalation or kinase inhibition .

- Antifungal Specificity : The oxadiazole ring in VNI is critical for selective CYP51 binding, a feature absent in the parent compound .

- Synthetic Accessibility : Derivatives are typically synthesized via acyl chloride reactions or Suzuki couplings, with yields ranging from 45–78% .

Biological Activity

4-(1H-imidazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key research outcomes.

- Molecular Formula : C10H10N4O

- CAS Number : 303994-67-4

- Molecular Weight : 202.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The imidazole ring is known for its role in binding to metal ions and participating in hydrogen bonding, which enhances the compound's interaction with biological macromolecules.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, a study on imidazolyl benzamide derivatives showed significant antitumor activity against A549 lung cancer cells by inhibiting proliferation and inducing apoptosis. The compound was tested at varying concentrations (0.1 μM to 100 μM), revealing a dose-dependent response in cell viability reduction .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| IMUEB | A549 | 10 | Induces apoptosis |

| Compound A | MDA-MB-231 | 15 | Inhibits cell proliferation |

| Compound B | PPC-1 | 5 | Blocks receptor tyrosine kinases |

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Research indicates that imidazole derivatives can inhibit bacterial growth by targeting specific enzymes crucial for bacterial survival. For example, one study highlighted the effectiveness of these compounds against various strains of bacteria, demonstrating their potential as novel antimicrobial agents .

Case Studies and Research Findings

- Study on Lung Cancer : A549 cells treated with IMUEB exhibited reduced viability, with significant apoptosis observed through flow cytometry analysis. The study concluded that the compound effectively triggers apoptotic pathways in lung cancer cells .

- Antimicrobial Efficacy : In vitro tests indicated that this compound derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antibiotics .

- Cytotoxicity Assessment : A series of imidazole derivatives were evaluated for cytotoxicity against human breast carcinoma (MDA-MB-231) and prostate carcinoma (PPC-1). Compounds showed varying degrees of cytotoxicity, with some achieving over 80% reduction in cell viability at specific concentrations .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 4-(1H-imidazol-1-yl)benzamide derivatives, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, including condensation reactions and catalytic hydrogenation. For example, Pd/C-catalyzed hydrogenation of isoxazole precursors may lead to undesired dehalogenation byproducts. Switching to Raney nickel as a catalyst avoids this issue, improving yields (e.g., 92% yield for intermediate 2 in Scheme 1). Alkaline conditions (NaOH/EtOH) facilitate cyclization via Schiff base formation, with temperature (45°C) and solvent (ethanol) critical for optimal yields (88%) .

Q. Which spectroscopic techniques are essential for structural characterization of this compound derivatives?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., S-H stretch at 2634 cm⁻¹, N-H stretch at 3395 cm⁻¹ in benzimidazole derivatives) .

- ¹H/¹³C NMR : Confirms aromatic protons (δ7.2–8.7 ppm) and carbons (δ115–151 ppm), with shifts indicating substituent effects .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 369.42 for a derivative in ) .

Advanced Research Questions

Q. How do structural modifications of this compound enhance antifungal activity against Aspergillus fumigatus?

- Methodological Answer : Introducing oxadiazole or pyridyl substituents improves binding to fungal CYP51. For instance, VNI derivatives with 5-phenyl-1,3,4-oxadiazol-2-yl groups exhibit IC₅₀ values <1 µM against A. fumigatus. Crystallography reveals aromatic stacking with Phe228 and His259 in the CYP51 active site, while halogenation (e.g., 2,4-dichlorophenyl) enhances hydrophobic interactions .

Q. What computational strategies validate the binding of this compound analogs to fungal CYP51?

- Methodological Answer : Molecular docking (AutoDock Vina) and crystallographic analysis (PDB: 5TZ1) identify critical interactions. For example, the oxadiazole ring forms π-π stacking with Phe228, while the imidazole moiety coordinates the heme iron. Free energy calculations (MM-GBSA) prioritize derivatives with ΔG < -40 kcal/mol .

Q. How do in vitro microsomal stability assays guide pharmacokinetic optimization of benzamide-based inhibitors?

- Methodological Answer : Liver microsomal assays (e.g., mouse or human microsomes) assess metabolic stability. Compounds with >60% remaining after 30 minutes are prioritized. For instance, fluorinated derivatives show improved half-lives (t₁/₂ >2 h) due to reduced oxidative metabolism .

Q. What methodologies resolve discrepancies in structure-activity relationship (SAR) data across CYP51-targeting derivatives?

- Methodological Answer : Cross-species enzyme inhibition assays and crystallographic comparisons clarify SAR. For example, a derivative active against Trypanosoma cruzi CYP51 (EC₅₀ 0.8 nM) may lack fungal activity due to steric clashes with Leu321 in A. fumigatus CYP51. Parallel molecular dynamics simulations (100 ns) validate binding mode consistency .

Q. What in silico approaches predict ADME properties of this compound analogs?

- Methodological Answer : Tools like SwissADME and pkCSM estimate parameters:

- Lipophilicity (LogP) : Optimal range 2–4 for blood-brain barrier penetration.

- Solubility (LogS) : >-4 ensures adequate absorption.

- CYP450 inhibition : Prioritize compounds with low CYP3A4/2D6 inhibition (IC₅₀ >10 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.